IQTub4P

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

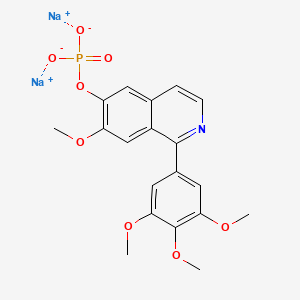

IQTub4P is a useful research compound. Its molecular formula is C19H18NNa2O8P and its molecular weight is 465.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

IQTub4P is a novel compound recognized for its potent biological activity as a microtubule inhibitor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound belongs to a class of isoquinoline-based biaryls developed as microtubule-targeting agents. These compounds are designed to inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for various cellular processes, including mitosis. The compound has shown promise in both in vitro and in vivo studies, indicating its potential as an effective therapeutic agent.

The primary mechanism through which this compound exerts its biological effects is by binding to tubulin, inhibiting its polymerization. This action leads to the disorganization of the microtubule network within cells, ultimately resulting in cell cycle arrest and apoptosis.

- Inhibition of Tubulin Polymerization : this compound has been shown to inhibit tubulin polymerization in vitro with an efficacy comparable to colchicine, a well-known microtubule disruptor. In cell-free assays, this compound demonstrated significant inhibition of tubulin dynamics, confirming its role as a direct tubulin binder .

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound resulted in G2/M-phase arrest in HeLa cells at concentrations as low as 500 nM. This arrest is indicative of the compound's ability to interfere with normal mitotic processes .

Biological Activity Data

The following table summarizes key biological activity data for this compound:

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the antiproliferative activity of this compound across various cancer cell lines. Results indicated that this compound effectively reduced cell viability in a dose-dependent manner, with HeLa cells being particularly sensitive due to their reliance on microtubule dynamics during division .

- In Vivo Studies : In vivo assessments demonstrated that repeated dosing of this compound at 25 mg/kg was well tolerated in mice, with no significant adverse effects noted during the study period. This suggests a favorable safety profile for potential therapeutic applications .

- Comparative Analysis with Colchicine : Unlike colchicine, which exhibits high toxicity at therapeutic doses, this compound shows enhanced tolerability and lower side effects while maintaining effective microtubule disruption capabilities. This characteristic positions this compound as a promising candidate for further development as a vascular disrupting agent (VDA) .

Properties

Molecular Formula |

C19H18NNa2O8P |

|---|---|

Molecular Weight |

465.3 g/mol |

IUPAC Name |

disodium;[7-methoxy-1-(3,4,5-trimethoxyphenyl)isoquinolin-6-yl] phosphate |

InChI |

InChI=1S/C19H20NO8P.2Na/c1-24-14-10-13-11(7-15(14)28-29(21,22)23)5-6-20-18(13)12-8-16(25-2)19(27-4)17(9-12)26-3;;/h5-10H,1-4H3,(H2,21,22,23);;/q;2*+1/p-2 |

InChI Key |

AOEBAAQEAUUYGC-UHFFFAOYSA-L |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC=CC3=CC(=C(C=C32)OC)OP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.